Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a thiadiazole ring, and a 3,4-dimethylbenzamido substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3,4-Dimethylbenzamido Group: This step involves the acylation of the thiadiazole ring with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step is the esterification of the thiadiazole derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the 3,4-dimethylbenzamido group can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The ethyl ester group can also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(2,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the specific positioning of the 3,4-dimethylbenzamido group, which can influence its chemical reactivity and biological activity. The presence of both methyl groups in the benzamido substituent can enhance its interaction with hydrophobic pockets in enzymes or receptors, potentially leading to higher specificity and potency.
Biological Activity
Ethyl 2-((5-(3,4-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a thiadiazole derivative that has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a dimethylbenzamide group. The general structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₄S₂ |
Molecular Weight | 398.48 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways.
Inhibition of Urease : Similar compounds have shown efficacy in inhibiting the enzyme urease, which is crucial for the survival of Helicobacter pylori, a bacterium associated with gastrointestinal diseases. This inhibition disrupts the urea cycle and reduces ammonia production, thereby affecting bacterial growth and survival.
Antiplatelet Activity : Research indicates that thiadiazole derivatives can exhibit antiplatelet effects. A study demonstrated that related compounds inhibited platelet aggregation induced by adenosine diphosphate (ADP), suggesting potential therapeutic applications in cardiovascular diseases .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study : A study reported that this compound exhibited an IC50 value of 25 µM against MCF-7 cells after 48 hours of treatment.
Properties
IUPAC Name |
ethyl 2-[[5-[(3,4-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHLKEOSKSPANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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